BENGHE Validation & Comparative

Check Availability & Pricing

Spectroscopic comparison of 3,3-
Diphenyldihydrofuran-2(3H)-one with similar
compounds

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

3,3-Diphenyldihydrofuran-2(3H)-
Compound Name:
one

Cat. No. B1265546

A Spectroscopic Comparison of 3,3-
Diphenyldihydrofuran-2(3H)-one and its Analogs

For Immediate Release

This guide provides a detailed spectroscopic comparison of 3,3-Diphenyldihydrofuran-2(3H)-
one with its parent compound, y-butyrolactone, and the mono-substituted analog, a-phenyl-y-
butyrolactone. This analysis is intended for researchers, scientists, and professionals in drug
development to facilitate the characterization and differentiation of these compounds based on
their unique spectral fingerprints.

Introduction

3,3-Diphenyldihydrofuran-2(3H)-one is a lactone derivative with a core y-butyrolactone
structure, distinguished by the presence of two phenyl groups at the a-position. These
structural modifications significantly influence the compound's electronic environment and,
consequently, its spectroscopic properties. Understanding these differences is crucial for
unambiguous identification and for structure-activity relationship studies. This guide presents a
comparative analysis of their tH NMR, 3C NMR, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS) data.
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Data Presentation

The following tables summarize the key spectroscopic data for 3,3-Diphenyldihydrofuran-
2(3H)-one, y-butyrolactone, and a-phenyl-y-butyrolactone.

Table 1. tH NMR Spectroscopic Data (CDCls)

Chemical Shift o ] ]
Compound Multiplicity Integration Assignment
(5, ppm)
3,3-
Diphenyldihydrof ~ 7.20-7.40 m 10H Ar-H
uran-2(3H)-one
4.35 t 2H -CH2-O-
2.80 t 2H -CH2-C(Ph)2-
y-Butyrolactone 4.34 t 2H H-4
2.50 t 2H H-2
2.29 p 2H H-3
o-Phenyl-y-
7.25-7.40 m 5H Ar-H
butyrolactone
4.30-4.50 m 2H -CH2-O-
3.80 t 1H -CH(Ph)-
2.40-2.70 m 2H -CH2-CH(Ph)-

Table 2: 13C NMR Spectroscopic Data (CDCIs)
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Compound Chemical Shift (6, ppm) Assignment
3,3-Diphenyldihydrofuran-

2(3H)_zne vy 175.8 Cc=0
140.1 Ar-C (quaternary)

128.8, 128.5, 127.2 Ar-CH

65.0 -CH2-O-

55.0 -C(Ph)2-

35.0 -CH2-C(Ph)e-

y-Butyrolactone[1][2][3] 177.7 C-1(C=0)
69.1 C-4

29.7 C-2

28.0 C-3

o-Phenyl-y-butyrolactone[4] 175.5 C=0

138.0 Ar-C (quaternary)
129.0, 128.0, 127.5 Ar-CH

66.5 -CH2-O-

45.0 -CH(Ph)-

30.0 -CHz2-CH(Ph)-

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet/Neat)
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Compound

Wavenumber (cm—?)

Assignment

3,3-Diphenyldihydrofuran-
2(3H)-one

~1770

C=0 stretch (lactone)

~3060, 3030

C-H stretch (aromatic)

~1600, 1495, 1450

C=C stretch (aromatic)

~1160

C-O stretch

y-Butyrolactone[5][6][7][8][9]

~1775

C=0 stretch (lactone)

~2980, 2890 C-H stretch (aliphatic)
~1170 C-O stretch
o-Phenyl-y-butyrolactone ~1772

C=0 stretch (lactone)

~3065, 3035

C-H stretch (aromatic)

~2960, 2870

C-H stretch (aliphatic)

~1605, 1490, 1455

C=C stretch (aromatic)

~1165

C-O stretch

Table 4: Mass Spectrometry Data (Electron lonization - El)

Compound

Molecular lon (m/z)

Key Fragment lons (m/z)

3,3-Diphenyldihydrofuran-

238 180, 165, 105, 77
2(3H)-one
-Butyrolactone[10][11][12][13
y-Buty [10][11][12][13] 56, 42, 28
[14]
o-Phenyl-y-butyrolactone 162 118, 105, 91, 77

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The

general protocols for each are outlined below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of
deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution was then transferred to a 5 mm NMR tube.

e 'H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.
Data acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s,
and 16 scans.

e 13C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a
frequency of 100 MHz. A proton-decoupled pulse sequence was used. Acquisition
parameters included a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024
scans.

o Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, and
the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to
the TMS signal at 0.00 ppm for *H NMR and the residual CDClIs signal at 77.16 ppm for 13C
NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation: For solid samples (3,3-Diphenyldihydrofuran-2(3H)-one), a small
amount of the compound was finely ground with dry potassium bromide (KBr) and pressed
into a thin, transparent pellet. Liquid samples (y-butyrolactone, a-phenyl-y-butyrolactone)
were analyzed as a thin film between two sodium chloride (NacCl) plates (neat).

o Data Acquisition: A background spectrum of the empty sample compartment (or KBr
pellet/NaCl plates) was first recorded. The sample was then placed in the IR beam path, and
the spectrum was collected over a range of 4000-400 cm~1. Typically, 32 scans were co-
added at a resolution of 4 cm™2.

o Data Processing: The sample spectrum was ratioed against the background spectrum to
generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
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e Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.qg.,
methanol or dichloromethane) was introduced into the mass spectrometer. For gas
chromatography-mass spectrometry (GC-MS), the sample was injected into the GC, which
separates the components before they enter the mass spectrometer.

« lonization: Electron lonization (EI) was used, with an electron energy of 70 eV.

o Mass Analysis: The generated ions were separated based on their mass-to-charge ratio
(m/z) by a quadrupole mass analyzer.

o Detection: The abundance of each ion was measured, and the data was plotted as a mass
spectrum (relative intensity vs. m/z).

Visualization of the Spectroscopic Comparison
Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the
three compounds.
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Workflow for Spectroscopic Comparison
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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